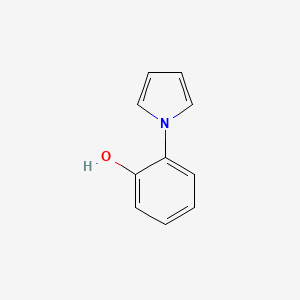![molecular formula C13H11NO2S B1299002 2-[(4-甲基苯基)硫基]烟酸 CAS No. 955-53-3](/img/structure/B1299002.png)
2-[(4-甲基苯基)硫基]烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of nicotinic acid derivatives is a topic of interest in several studies. For instance, efficient synthesis routes for 2-trifluoromethyl-nicotinic acid derivatives have been developed, which involve the synthesis of the pyridine ring as a key intermediate . Another study reports the synthesis of 2-thiobenzyl nicotinic acid starting from 2-chloronicotinic acid, which is sulfhydrylated by thiourea and then reacts with benzyl chloride to achieve a high yield . These methods highlight the versatility of nicotinic acid as a core structure for the synthesis of various derivatives, including those with sulfur-containing groups.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid, a molecule similar to the one of interest, have been analyzed using DFT calculations and compared with experimental FT-IR and micro-Raman spectra . The study provides detailed information on the conformations, vibrational and electronic properties, and molecular orbitals of the molecule. Such analyses are crucial for understanding the behavior of nicotinic acid derivatives at the molecular level.
Chemical Reactions Analysis
Nicotinic acid derivatives are versatile in chemical reactions. For example, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by splicing nicotinic acid with thiophene, and these compounds have shown excellent fungicidal activities . This demonstrates the potential of nicotinic acid derivatives to be modified and used in various applications, including agriculture.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives can be quite diverse. Polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid have been studied, revealing different hydrogen-bonding arrangements and phase transitions . Additionally, the influence of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid has been investigated, showing the potential for nicotinic acid derivatives in catalysis .
科学研究应用
Summary of the Application
“2-[(4-Methylphenyl)thio]nicotinic acid” is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The hydrazine-coupled pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Chemical Building Blocks
Summary of the Application
“2-[(4-Methylphenyl)thio]nicotinic acid” is used as a chemical building block in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific chemical reaction in which “2-[(4-Methylphenyl)thio]nicotinic acid” is being used as a building block .
安全和危害
属性
IUPAC Name |
2-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNUKVMXCLWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]nicotinic acid | |
CAS RN |
955-53-3 |
Source


|
| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)











![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)